Methyl pheophorbide a

Description

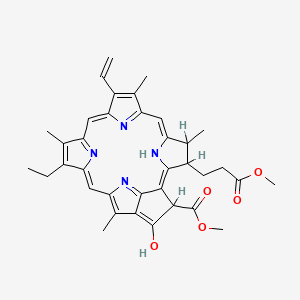

Structure

2D Structure

3D Structure

Properties

CAS No. |

5594-30-9 |

|---|---|

Molecular Formula |

C36H38N4O5 |

Molecular Weight |

606.7 g/mol |

IUPAC Name |

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |

InChI |

InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3/t18-,22-,32+/m0/s1 |

InChI Key |

HUXSMOZWPXDRTN-SDHKEVEOSA-N |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |

Other CAS No. |

5594-30-9 |

Synonyms |

methylbacteriopheophorbide methylpheophorbide |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Pheophorbide A: An In-Depth Technical Guide to its Origin, Natural Sources, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pheophorbide a, a chlorophyll-derived tetrapyrrole, has garnered significant attention in the scientific community for its potent photosensitizing properties, positioning it as a promising agent in photodynamic therapy (PDT) for cancer treatment. This technical guide provides a comprehensive overview of the origin and natural sources of this compound, detailing its biosynthesis from chlorophyll a. The document presents a comparative analysis of its abundance in various natural sources, supported by quantitative data. Furthermore, detailed experimental protocols for its extraction and purification are provided, offering researchers a practical guide for isolating this valuable compound. The mechanism of action in PDT, involving the generation of reactive oxygen species (ROS), is also elucidated through a signaling pathway diagram.

Origin and Biosynthesis

This compound is not typically synthesized de novo by organisms but is rather a catabolic derivative of chlorophyll a, the primary photosynthetic pigment in most plants, algae, and cyanobacteria. The transformation from chlorophyll a to this compound involves a series of enzymatic and chemical modifications.

The biosynthesis of its precursor, chlorophyll a, is a complex process originating from glutamic acid. This pathway leads to the formation of the characteristic porphyrin ring structure. This compound is subsequently formed through the following key steps:

-

Dephytylation: The long phytol tail of the chlorophyll a molecule is cleaved by the enzyme chlorophyllase.

-

Demetalation: The central magnesium ion is removed from the porphyrin ring, a process that can be facilitated by acids.

-

Methylation: The carboxylic acid group at the C17 position is esterified with a methyl group.

This process can occur naturally during senescence in plants or can be induced chemically in a laboratory setting from chlorophyll-rich biomass.

Natural Sources of this compound

This compound can be isolated from a variety of natural sources that are rich in chlorophyll a. The most commonly documented sources include microalgae, cyanobacteria, and the leaves of higher plants.

Microalgae and Cyanobacteria

Cyanobacteria, particularly species of Spirulina, are a prominent source for the commercial production of this compound due to their high chlorophyll a content and ease of cultivation.

Higher Plants

The leaves of various terrestrial plants serve as a rich reservoir of chlorophyll a and, consequently, as a source for this compound. Perilla frutescens (perilla) leaves have been identified as a notable source from which this compound has been successfully isolated.[1]

Marine Algae

Marine algae, such as the red seaweed Grateloupia elliptica, also contain chlorophyll a and its derivatives, making them a potential source for this compound.[2]

Quantitative Analysis of this compound in Natural Sources

The yield of this compound can vary significantly depending on the source material and the extraction and purification methods employed. The following table summarizes the available quantitative data from scientific literature and patents.

| Natural Source | Starting Material | Yield of this compound (% w/w of dry biomass) | Reference |

| Spirulina platensis | Dried Biomass | 0.35 - 1.0% | [3] |

| Perilla frutescens | Dried Leaves | Data not available in the reviewed literature. 288.13 g of methanolic extract was obtained from 1.2 kg of dried leaves.[1] | [1] |

| Grateloupia elliptica | Dried Biomass | Data not available in the reviewed literature. |

Experimental Protocols

Extraction and Purification of this compound from Spirulina platensis

This protocol is adapted from a patented method for preparing this compound from Spirulina platensis.[3]

Materials:

-

Dried Spirulina platensis powder

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ether

-

Hexane

-

Acetone

-

Silica Gel for column chromatography

-

Celite

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 10 kg of Spirulina platensis powder to 60 L of methanol.

-

Acidification: Slowly add 3 L of concentrated H₂SO₄ to the methanol-spirulina suspension.

-

Reaction: Stir the mixture at room temperature for 40 hours. This single step facilitates chlorophyll extraction, demetallization to pheophorbide a, and methylation to this compound.

-

Neutralization and Precipitation: After the reaction, add 10% NaOH solution to adjust the pH to 7.0. Then, add 60 L of water to precipitate the crude product.

-

Filtration and Washing: Place the mixture in a cooling box for 12 hours. Separate the layers, remove the clear liquid, and filter the remainder through Celite. Wash the solid residue five times with water, followed by a wash with 1800 mL of hexane to remove impurities.

-

Product Extraction: Wash the solid with 2100 mL of acetone, followed by a wash with 5000 mL of a 1:1 mixture of acetone and chloroform. Combine the washings.

-

Concentration: Evaporate the solvent from the combined washings to obtain the crude this compound.

-

Final Wash and Drying: Wash the solid product with methanol and petroleum ether, then dry.

-

Column Chromatography: Dissolve the dried solid in dichloromethane and purify by silica gel column chromatography. Use a solvent system of dichloromethane:ether (900:45) as the eluent.

-

Crystallization: Collect the main product fraction and concentrate it. Add methanol to the concentrated dichloromethane solution to precipitate the pure this compound.

-

Final Product: Filter the precipitate, wash with methanol, and dry at 30 °C to obtain pure this compound (yield: approximately 0.5%).

Isolation of this compound from Perilla frutescens Leaves

This protocol is based on a study that successfully isolated this compound from Perilla frutescens leaves.[1]

Materials:

-

Dried, powdered Perilla frutescens leaves

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel for open column chromatography

-

TLC plates

-

HPLC system

Procedure:

-

Extraction: Extract 1.2 kg of dried, powdered perilla leaves with 10 volumes of methanol at 150 rpm for 3 hours. Repeat the extraction twice.

-

Concentration: Filter the extract and concentrate it using a rotary vacuum evaporator to obtain the crude methanolic extract.

-

Open Column Chromatography (Step 1): Apply the crude extract to an open silica gel column. Elute with a hexane:ethyl acetate gradient (from 1:0 to 5:4).

-

Fraction Collection and Pooling: Collect fractions and monitor by TLC. Pool fractions with similar Rf values.

-

Open Column Chromatography (Step 2 & 3): Subject the active fractions to two more successive open column chromatography steps for further purification.

-

Thin Layer Chromatography (TLC) Purification: Perform preparative TLC on the fractions obtained from the final column to isolate the target compound.

-

Purity Confirmation: Confirm the purity of the isolated compound using HPLC. A single peak indicates a pure compound.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action in Photodynamic Therapy (PDT)

This compound functions as a photosensitizer in PDT. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals. These ROS induce oxidative stress, leading to cellular damage and ultimately apoptosis or necrosis of cancer cells.

Caption: Photodynamic Therapy (PDT) mechanism of this compound.

General Experimental Workflow for Extraction and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from natural sources.

Caption: General workflow for this compound extraction.

Conclusion

This compound is a valuable natural product with significant potential in the field of photodynamic therapy. This guide has detailed its origins as a derivative of chlorophyll a and identified key natural sources, with a particular emphasis on the high-yield potential of Spirulina platensis. The provided experimental protocols offer a solid foundation for researchers aiming to isolate this compound. The elucidation of its mechanism of action and a clear experimental workflow further equip scientists and drug development professionals with the necessary knowledge to advance research and applications of this compound. Future research should focus on optimizing extraction from various sources and exploring its full therapeutic potential.

References

A Technical Guide to the Synthesis of Methyl Pheophorbide a: A Chlorophyll-Derived Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pheophorbide a, a derivative of chlorophyll a, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial attribute for effective PDT.[3] This technical guide provides a comprehensive overview of the synthesis of this compound from natural sources, detailing experimental protocols and presenting key quantitative data. Additionally, it visualizes the synthetic workflow and a key signaling pathway associated with its therapeutic action.

Synthesis of this compound

The synthesis of this compound from chlorophyll typically involves a multi-step process that includes extraction of the starting material, removal of the central magnesium ion (demetallation), and esterification of the carboxylic acid group. A common and efficient method involves the direct conversion of chlorophyll a to this compound in an acidic methanol solution.[4][5]

Overall Synthesis Workflow

The general procedure for synthesizing this compound from a chlorophyll source, such as Spirulina, is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of this compound.

Protocol 1: Extraction and Direct Conversion from Spirulina

This protocol is adapted from methodologies described for the conversion of chlorophyll a from Spirulina.[5][6][7]

Materials:

-

Dried Spirulina powder

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Potassium Chloride (KCl) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Celite

Procedure:

-

Chlorophyll Extraction: A suitable solvent system for extracting chlorophyll from Spirulina is a 1:1 mixture of dichloromethane and n-hexane.[5][6]

-

Reaction Setup: Prepare a solution of methanol containing concentrated sulfuric acid. The ratio of methanol to sulfuric acid can range from 10:1 to 50:1.[4]

-

Conversion Reaction: Mix the extracted chlorophyll with the acidic methanol solution. The reaction is typically carried out at a controlled temperature, for example, 44°C for 4.4 hours.[5]

-

Work-up and Extraction:

-

Dilute the reaction mixture with methanol and filter through Celite to remove solid residues.

-

Wash the precipitate with methanol.

-

Extract the filtrate with hexane.

-

Extract the target product from the aqueous methanol phase with chloroform.

-

Wash the chloroform solution with a potassium chloride water solution.

-

Dry the chloroform solution over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude this compound.[4]

-

-

Purification: The crude product can be further purified by column chromatography.

Protocol 2: Esterification of Pheophorbide a

This protocol describes the esterification of pheophorbide a, which can be obtained by the demetallation of chlorophyll a.[8]

Materials:

-

Pheophorbide a

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Chloroform

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution: Dissolve pheophorbide a in anhydrous methanol.

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Allow the reaction mixture to stand overnight at room temperature.

-

Extraction:

-

Add chloroform to the reaction mixture.

-

Wash the mixture with water, followed by saturated NaHCO₃ solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Evaporate the solvent to yield this compound.

Quantitative Data

The following tables summarize key quantitative data from various studies on the synthesis and application of this compound.

Table 1: Optimized Reaction Conditions for this compound Synthesis from Chlorophyll[5]

| Parameter | Optimal Value |

| Chlorophyll/H₂SO₄ Ratio (w/v) | 4/5 |

| Chlorophyll/CH₃OH Ratio (w/v) | 6/50 |

| Reaction Time (hours) | 4.4 |

| Temperature (°C) | 44 |

Table 2: Yield of this compound from Spirulina platensis[4]

| Starting Material (Spirulina) | Yield of this compound |

| 10 g | 0.06 g |

Table 3: Photodynamic Therapy Parameters for this compound

| Cell Line | Concentration (µM) | Incubation Time (h) | Light Dosage (kJ/m²) | Effect | Reference |

| PC-3M (Prostate Cancer) | 2 | 12 | 55.6 | G0/G1 cell cycle arrest, apoptosis | [1] |

| NCI-H446 (Lung Carcinoma) | 0.1-15 | 20 | Not specified | Dose-dependent photocytotoxicity | [1] |

| U937 & SK-HEP-1 | 0.25-2 µg/mL | 4 | Not specified | Apoptosis, caspase 3/7 activation | [2] |

Mechanism of Action in Photodynamic Therapy

This compound functions as a photosensitizer in PDT. Upon irradiation with light of a specific wavelength, it becomes excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS are highly cytotoxic and induce cell death, primarily through apoptosis.

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a simplified signaling pathway for apoptosis induced by this compound-mediated PDT.

Caption: Simplified pathway of apoptosis induced by this compound PDT.

Conclusion

The synthesis of this compound from chlorophyll is a well-established process with various documented protocols. Its efficacy as a photosensitizer in photodynamic therapy is supported by numerous in vitro studies, highlighting its potential in cancer treatment. This guide provides researchers and drug development professionals with the foundational knowledge required for the synthesis and application of this promising chlorophyll derivative. Further research may focus on optimizing synthesis yields and developing targeted delivery systems to enhance its therapeutic index.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. vjol.info.vn [vjol.info.vn]

- 6. Optimization of condition for methyl pheophorbide a formation and conversion to chlorin e6 | Tạp chí Khoa học Trường Đại học Vinh [vjol.info.vn]

- 7. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]

- 8. arxiv.org [arxiv.org]

"Methyl pheophorbide a" chemical structure and properties

An in-depth exploration of the chemical structure, properties, and therapeutic potential of Methyl Pheophorbide a, a promising photosensitizer in photodynamic therapy.

Introduction

This compound is a chlorophyll-derived compound that has garnered significant interest in the scientific community, particularly in the field of oncology. As a potent photosensitizer, it forms the basis of photodynamic therapy (PDT), a non-invasive treatment modality for various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and biological activities of this compound. It also details experimental protocols for its isolation, synthesis, and application in PDT, and elucidates the key signaling pathways involved in its therapeutic action.

Chemical Structure and Properties

This compound possesses a chlorin macrocycle, which is a dihydroporphyrin ring system. Its chemical structure is characterized by a vinyl group, an ethyl group, and a propionic acid methyl ester side chain attached to the core ring structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₈N₄O₅ | [1] |

| Molecular Weight | 606.7 g/mol | [1] |

| CAS Number | 5594-30-9 | [1] |

| XLogP3 | 3.1 | [1] |

| Appearance | Dark green solid | [2] |

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and characterization.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference |

| UV-Vis Absorption (in CHCl₃) | Soret band: ~405-408 nm, Q-bands: ~500-700 nm, with a prominent peak around 665 nm. | [3][4] |

| ¹H NMR (in CDCl₃) | Chemical shifts (ppm): 9.45, 9.29, 8.55, 7.94, 7.92, 6.27, 6.26, 6.22, 6.16, 6.13, 4.48, 4.46, 4.44, 4.43, 4.21, 3.88, 3.67, 3.58, 3.37, 3.16, 2.68, 2.48, 2.36, 2.20, 1.82, 1.66, 0.51, -1.67. | [5] |

| ¹³C NMR (in CDCl₃) | Chemical shifts (ppm): 192.00, 174.60, 172.40, 169.36, 162.84, 155.85, 151.01, 150.05, 145.24, 142.25, 137.91, 136.27, 136.20, 131.91, 129.02, 128.92, 122.79, 104.35, 97.46, 93.29, 65.88, 65.03, 62.22, 52.10, 51.07, 50.22, 30.73, 30.05, 23.15, 19.37, 12.05, 11.19. | [5] |

| Mass Spectrometry (LC-MS) | m/z 607.5 [M+1]⁺ | [6] |

Biological Activity and Therapeutic Potential

The primary biological activity of this compound is its function as a photosensitizer in photodynamic therapy.[7] Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells and lead to apoptosis.[7]

Table 3: In Vitro Cytotoxicity of Pheophorbide a-mediated PDT

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MES-SA | Uterine Sarcoma | 0.5 | [8][9] |

| R-HepG2 | Multidrug-Resistant Hepatoma | Not specified | [8] |

| MCF-7 | Breast Cancer | 0.5 | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.5 | [8] |

| YD-10B | Oral Squamous Cell Carcinoma | < 2 | [8] |

Experimental Protocols

Isolation of this compound from Perilla frutescens Leaves

This protocol describes the extraction and purification of this compound from a natural source.

-

Extraction: The dried leaves of Perilla frutescens are extracted with methanol.

-

Chromatography: The methanol extract is subjected to open column chromatography on silica gel. The column is eluted with a hexane:ethyl acetate gradient (from 1:0 to 5:4).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar Rf values are combined.

-

Purification: The combined fractions containing this compound are further purified using appropriate chromatographic techniques to yield the pure compound.[1]

Synthesis of this compound from Chlorophyll

This protocol outlines the chemical conversion of chlorophyll to this compound.

-

Chlorophyll Extraction and Demetallization: Chlorophyll (a) is extracted from a plant source (e.g., Spirulina platensis) and demetallized using an acid, such as sulfuric acid or acetic acid, to yield pheophytin (a).[10]

-

Methylation: The resulting pheophytin (a) is then methylated using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.[10]

-

Purification: The synthesized this compound is purified by precipitation and column chromatography.[10]

Photodynamic Therapy (PDT) Protocol (In Vitro)

This protocol provides a general framework for assessing the photodynamic activity of this compound in cell culture.

-

Cell Seeding: Cancer cells are seeded in a multi-well plate and allowed to attach overnight.

-

Photosensitizer Incubation: The cells are incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specific duration (e.g., 4 hours).[1]

-

Light Irradiation: Following incubation, the cells are exposed to a light source with a specific wavelength (e.g., 660 nm diode laser) and light dose. A control group is kept in the dark.[11]

-

Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay.[11]

Signaling Pathways

Mitochondrial-Mediated Apoptosis

This compound-mediated PDT primarily induces cancer cell death through the intrinsic or mitochondrial-mediated apoptotic pathway.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound PDT.

Nrf2 Signaling Pathway and PDT Resistance

The Nrf2 signaling pathway plays a crucial role in cellular defense against oxidative stress. Its activation in cancer cells can lead to resistance to PDT.

Caption: Nrf2 signaling pathway contributing to PDT resistance.

Conclusion

This compound stands out as a highly promising photosensitizer with significant potential in the photodynamic therapy of cancer. Its well-defined chemical structure, favorable physicochemical properties, and potent photocytotoxicity make it an attractive candidate for further preclinical and clinical development. Understanding the intricate signaling pathways it modulates, particularly the induction of apoptosis and the mechanisms of resistance, is paramount for optimizing its therapeutic efficacy. The experimental protocols provided in this guide offer a foundation for researchers to explore and expand upon the applications of this remarkable molecule in the ongoing fight against cancer.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Pheophorbide a: State of the Art [mdpi.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. rsc.org [rsc.org]

- 6. arxiv.org [arxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]

- 11. Research Portal [ujcontent.uj.ac.za]

In-depth Technical Guide: Singlet Oxygen Quantum Yield of Methyl Pheophorbide a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pheophorbide a, a derivative of chlorophyll a, is a potent photosensitizer with significant applications in photodynamic therapy (PDT). Its efficacy in PDT is intrinsically linked to its ability to generate cytotoxic singlet oxygen (¹O₂) upon photoexcitation. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating and comparing the photodynamic potential of photosensitizers. This guide provides a comprehensive overview of the singlet oxygen quantum yield of this compound, including quantitative data, detailed experimental protocols for its determination, and a visualization of the underlying photophysical processes and experimental workflows.

Photophysical Pathway of Singlet Oxygen Generation

Upon absorption of light, a photosensitizer like this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this T₁ state that the energy is transferred to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of the highly reactive singlet oxygen (¹O₂).

Quantitative Data: Singlet Oxygen Quantum Yield of this compound

The singlet oxygen quantum yield (ΦΔ) of this compound can vary depending on the solvent and the experimental method used for its determination. The following table summarizes the available data for this compound and its close analog, pyropheophorbide a methyl ester.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Measurement Method | Reference |

| This compound | - | 0.62 | Computational | [1] |

| Pheophorbide a | Ethanol | ~0.62 | Not Specified | [2] |

| Pyropheophorbide a methyl ester | Ethanol | 0.20 | Not Specified | [3] |

| Pyropheophorbide a methyl ester | Liposomes | 0.13 | Not Specified | [3] |

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

There are two primary methods for determining the singlet oxygen quantum yield: direct and indirect.

Direct Method: Singlet Oxygen Phosphorescence Detection

This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.

Experimental Workflow:

Detailed Protocol:

-

Solution Preparation:

-

Prepare stock solutions of this compound and a reference photosensitizer with a known ΦΔ (e.g., phenalenone, Rose Bengal) in the desired spectroscopic grade solvent.

-

From the stock solutions, prepare working solutions with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette. It is crucial to optically match the absorbance of the sample and the reference solutions at the excitation wavelength.

-

-

Instrumentation:

-

A typical setup includes a pulsed laser for excitation (e.g., Nd:YAG laser), a sample holder, collection optics, a monochromator or bandpass filter centered at 1270 nm, and a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube).

-

The system should be coupled with time-correlated single-photon counting (TCSPC) electronics for time-resolved measurements.

-

-

Measurement:

-

Place the cuvette containing the sample solution in the sample holder.

-

Irradiate the sample with the pulsed laser.

-

Collect the emitted phosphorescence at a 90-degree angle to the excitation beam.

-

Pass the collected light through the monochromator or filter to isolate the 1270 nm signal.

-

Detect the signal using the NIR detector and record the time-resolved decay profile.

-

Repeat the measurement for the reference solution under identical conditions.

-

-

Data Analysis:

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

where:

-

I_sample and I_ref are the initial phosphorescence intensities of the sample and reference, respectively, obtained by extrapolating the decay curves to time zero.

-

A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.

-

Indirect Method: Chemical Trapping

This method relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's concentration, typically monitored by UV-Vis absorption or fluorescence spectroscopy. A commonly used chemical trap is 1,3-diphenylisobenzofuran (DPBF).

Experimental Workflow:

Detailed Protocol:

-

Solution Preparation:

-

Prepare stock solutions of this compound, a reference photosensitizer, and DPBF in the desired solvent.

-

In a quartz cuvette, prepare a solution containing the photosensitizer (with an absorbance of ~0.1 at the irradiation wavelength) and DPBF (with an initial absorbance of ~1.0 at its absorption maximum, around 410 nm).

-

Prepare a similar solution with the reference photosensitizer.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer.

-

A light source for irradiation, such as a filtered lamp or a laser, with a wavelength that is absorbed by the photosensitizer but not by the DPBF.

-

-

Measurement:

-

Record the initial absorption spectrum of the sample mixture.

-

Irradiate the sample for a short period (e.g., 10-30 seconds).

-

Record the absorption spectrum again.

-

Repeat the irradiation and measurement steps for a total period over which a significant decrease in the DPBF absorbance is observed.

-

Perform the same procedure for the reference mixture.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum against the irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF degradation (k) from the slope of the linear portion of the plot.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

where:

-

k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.

-

F is the absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

-

Conclusion

This compound is a highly efficient photosensitizer with a significant singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy. The accurate determination of its ΦΔ is crucial for preclinical and clinical development. This guide has provided a summary of the available quantitative data and detailed experimental protocols for both direct and indirect measurement methods. Researchers and drug development professionals can utilize this information to effectively characterize this compound and other novel photosensitizers, thereby advancing the field of photodynamic medicine.

References

A Technical Guide to the Photophysical and Photochemical Properties of Methyl Pheophorbide a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pheophorbide a (MPa) is a prominent second-generation photosensitizer derived from chlorophyll a. As a dephytylated and demetallated product of chlorophyll, MPa possesses a chlorin macrocycle structure that imparts favorable photophysical and photochemical properties for applications in photodynamic therapy (PDT).[1][2] Its strong absorption in the red region of the electromagnetic spectrum, where light penetration into biological tissues is enhanced, combined with a high efficiency in generating cytotoxic reactive oxygen species (ROS), makes it a subject of extensive research for the treatment of various cancers and other diseases.[3][4]

This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of MPa, detailed experimental protocols for their measurement, and an examination of the key cellular signaling pathways modulated during MPa-mediated PDT.

Photophysical Properties

The photophysical behavior of a photosensitizer dictates its ability to absorb light and dissipate that energy through radiative (fluorescence) and non-radiative pathways, including the population of the triplet state essential for photochemistry. The key photophysical parameters for this compound and its close derivative, Pyropheophorbide a methyl ester (MPPa/PPME), are summarized below.

| Parameter | Value | Solvent / Conditions | Reference |

| Soret Band (λabs) | ~412 nm | Dimethylformamide (DMF) | [5] |

| Qy Band (λabs) | 666 nm | Dimethylformamide (DMF) | [5] |

| Molar Extinction (ε) at Soret Band | 11.47 x 104 M-1cm-1 | Dimethylformamide (DMF) | [5] |

| Molar Extinction (ε) at Qy Band | 5.0 x 104 M-1cm-1 | Dimethylformamide (DMF) | [5] |

| Molar Extinction (ε) of MPPa at Qy Band | 4.71 x 104 M-1cm-1 | Dichloromethane (at 668 nm) | [6] |

| Emission Maximum (λem) | ~675 nm | Dichloromethane | [6] |

| Fluorescence Quantum Yield (Φf) | 0.21 | Dimethylformamide (DMF) | [5] |

| Fluorescence Quantum Yield (Φf) of MPPa | 0.42 | Dichloromethane | [6] |

| Fluorescence Lifetime (τf) | 7.3 ns | Dimethylformamide (DMF) | [5] |

Table 1: Summary of key photophysical properties of this compound (MPa) and Pyropheophorbide a methyl ester (MPPa/PPME).

Photochemical Properties

Upon light absorption and subsequent intersystem crossing to the triplet state, MPa can participate in photochemical reactions. The most relevant reaction in the context of PDT is the energy transfer to molecular oxygen (Type II reaction) to generate highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent.

| Parameter | Value | Solvent / Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [1][2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.72 | Benzene | [7][8] |

| Singlet Oxygen Quantum Yield (ΦΔ) of MPPa | 0.20 | Ethanol | [9] |

| Triplet State Quantum Yield (ΦT) of MPPa | 0.23 | Ethanol | [9] |

| Intersystem Crossing Rate (kISC) | 7.90 x 107 s-1 | Not specified | [2] |

Table 2: Summary of key photochemical properties of this compound (MPa) and Pyropheophorbide a methyl ester (MPPa/PPME).

Experimental Protocols

Accurate determination of photophysical and photochemical parameters is critical for evaluating a photosensitizer. The following sections describe standard protocols for key measurements.

UV-Visible Absorption Spectroscopy

This protocol is used to determine the absorption spectrum and molar extinction coefficients.

-

Sample Preparation: Prepare a stock solution of MPa in a suitable spectroscopic-grade solvent (e.g., DMF, Dichloromethane). From the stock, prepare a series of dilutions in the same solvent.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of each dilution over the desired wavelength range (e.g., 300-800 nm).

-

Ensure the absorbance at the Q-band maximum is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis:

-

Plot absorbance at the Q-band maximum versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

-

Steady-State Fluorescence Spectroscopy

This protocol is used to measure the fluorescence emission spectrum.

-

Sample Preparation: Prepare a dilute solution of MPa in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[6][10]

-

Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation source, monochromators, and a detector.

-

Measurement:

-

Set the excitation wavelength (e.g., at the Soret or a Q-band peak).

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 600-850 nm).

-

Record the fluorescence spectrum. It is crucial to also record a spectrum of the pure solvent (blank) to subtract any background signal.

-

-

Data Correction: The recorded spectrum must be corrected for the wavelength-dependent sensitivity of the instrument's detection system.[6]

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the direct method by measuring ¹O₂ phosphorescence.

-

Instrumentation: A highly sensitive setup is required, typically involving a pulsed laser for excitation (e.g., Nitrogen laser at 337 nm or a wavelength corresponding to MPa absorption), a monochromator, and a near-infrared detector such as a liquid nitrogen-cooled Germanium photodiode, sensitive around 1270 nm.[7][8]

-

Sample and Reference: Prepare air-saturated solutions of the MPa sample and a reference photosensitizer with a known ΦΔ in the same solvent. The optical densities of the sample and reference should be matched at the excitation wavelength.

-

Measurement:

-

Excite the sample and measure the time-resolved phosphorescence signal of ¹O₂ at 1270 nm.

-

Extrapolate the initial intensity (I₀) of the phosphorescence decay curve to time zero.

-

Repeat the measurement for the reference standard under identical conditions.

-

-

Calculation: The singlet oxygen quantum yield is calculated using the comparative method: ΦΔsample = ΦΔref * (I₀sample / I₀ref) where ΦΔref is the known quantum yield of the reference, and I₀sample and I₀ref are the initial phosphorescence intensities for the sample and reference, respectively.[8]

Cellular Signaling Pathways in MPa-PDT

MPa-mediated PDT induces cell death primarily through the generation of ROS, which triggers a cascade of cellular events. Key signaling pathways are often involved in determining the cell's fate—apoptosis, necrosis, or survival.

One critical pathway involves the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[11] Under normal conditions, Nrf2 is kept in the cytoplasm. However, the oxidative stress induced by MPa-PDT can lead to the activation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) and efflux pumps such as ABCG2.[11][12] This response can confer resistance to PDT by neutralizing ROS and pumping the photosensitizer out of the cell. Consequently, inhibiting the Nrf2 pathway is a promising strategy to enhance the efficacy of MPa-PDT.[11]

Additionally, studies have shown that PDT using a derivative of MPa can inhibit the pro-survival AKT/mTOR signaling pathway and induce apoptosis through the Endoplasmic Reticulum Stress (ERS) pathway in cancer cells.[3]

References

- 1. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rjb.ro [rjb.ro]

- 6. Pyropheophorbide a methyl ester [omlc.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pheophorbide a [omlc.org]

- 11. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Pheophorbide a and its Methyl Ester in the Chlorophyll Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation of chlorophyll, the pigment responsible for the green color of plants and vital for photosynthesis, is a highly regulated and essential process in plant development, senescence, and response to stress. This process, often visually striking during autumn leaf color changes, involves a series of enzymatic steps that convert the complex chlorophyll molecule into colorless, non-toxic catabolites. A key intermediate in this pathway is pheophorbide a . While its derivative, methyl pheophorbide a , has garnered significant interest for its photosensitizing properties in photodynamic therapy, its role within the natural chlorophyll degradation pathway in plants is distinct and warrants clarification. This technical guide provides an in-depth overview of the chlorophyll degradation pathway, focusing on the pivotal role of pheophorbide a and elucidating the status of this compound.

The Core Chlorophyll Degradation Pathway: The PAO Pathway

The primary route for chlorophyll breakdown in higher plants is the pheophorbide a oxygenase (PAO) pathway, named after a key enzyme in the process.[1][2] This pathway ensures the orderly dismantling of chlorophyll to prevent the accumulation of phototoxic intermediates.[3]

The initial steps of the PAO pathway involve the modification of the chlorophyll a molecule:

-

Magnesium Dechelation: The central magnesium ion is removed from the chlorophyll a molecule to form pheophytin a. This reaction is catalyzed by Mg-dechelatase , encoded by STAY-GREEN (SGR) genes.[3][4]

-

Dephytylation: The phytol tail is cleaved from pheophytin a, yielding pheophorbide a . This hydrolysis is carried out by the enzyme pheophytinase (PPH) .[3][5] While historically, chlorophyllase was thought to be the primary dephytylating enzyme, recent evidence has established PPH as the key enzyme in this step during leaf senescence.[3][5]

Once formed, pheophorbide a is the substrate for the pivotal ring-opening reaction:

-

Porphyrin Ring Cleavage: Pheophorbide a oxygenase (PAO) , a Rieske-type iron-sulfur protein, catalyzes the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a.[6][7][8] This reaction requires molecular oxygen and a reductant, typically ferredoxin.[7][9] The product of this reaction is a red chlorophyll catabolite (RCC).

-

Reduction: The unstable RCC is immediately reduced by red chlorophyll catabolite reductase (RCCR) to form a primary fluorescent chlorophyll catabolite (pFCC).[9]

Following these core steps, the pFCCs undergo further species-specific modifications and are eventually transported to the vacuole for storage as non-fluorescent chlorophyll catabolites (NCCs).[10]

The Role of this compound

Current scientific understanding indicates that This compound is not a natural intermediate in the main chlorophyll degradation pathway in senescing leaves of higher plants . The propionic acid side chain of pheophorbide a is not typically methylated in vivo as part of the degradation process.

Instead, this compound is primarily encountered in the following contexts:

-

A Photosensitizer in Research and Medicine: this compound is a potent photosensitizer, meaning it can generate reactive oxygen species (ROS) upon light activation.[11] This property has led to its extensive investigation for use in photodynamic therapy (PDT) for cancer treatment and other medical applications.[11][12] It is often isolated from natural sources or synthesized for these purposes.

-

An Artifact of Extraction: The methylation of the carboxylic acid group of pheophorbide a can occur during extraction procedures if methanol is used as a solvent, particularly under acidic conditions. This can lead to the erroneous identification of this compound in plant extracts.

-

A Tool in Enzymatic Studies: In vitro, this compound can be used as a substrate to probe the specificity of enzymes. For instance, pheophytinase has been shown to hydrolyze the methyl ester of pheophorbide a, demonstrating its esterase activity.[13]

One related enzymatic modification of the pheophorbide a molecule that does occur in some plants is the demethylation of the carbomethoxy group at the C-13² position by an enzyme termed "pheophorbidase" in Chenopodium album.[14] This reaction leads to the formation of pyropheophorbide a, not this compound.

Quantitative Data on Chlorophyll Degradation Intermediates

The concentration of chlorophyll and its catabolites can vary significantly depending on the plant species, age, and environmental conditions. The following table summarizes representative quantitative data found in the literature.

| Compound | Plant Species | Tissue | Condition | Concentration | Reference |

| Pheophytin a | Arabidopsis thaliana (pph-1 mutant) | Senescing Leaves | 5 days dark-induced senescence | ~1.5 nmol/g FW | [3] |

| Pheophorbide a | Canola (Brassica napus) | Maturing Seeds (after freeze exposure) | Late maturation | Accumulation observed | [1] |

| Non-fluorescent Chlorophyll Catabolites (NCCs) | Arabidopsis thaliana | Senescing Leaves | 5 days dark-induced senescence | ~12 nmol/g FW | [3] |

FW: Fresh Weight

Experimental Protocols

Extraction and Quantification of Chlorophyll Catabolites

A common method for the extraction and analysis of chlorophyll and its degradation products involves the following steps:

-

Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powder is extracted with a solvent, typically 80% acetone or methanol, often buffered to maintain a stable pH.[15] It is crucial to perform extractions in the dark and at low temperatures to prevent artefactual degradation.[15]

-

Centrifugation: The extract is centrifuged to pellet cell debris.

-

Analysis by High-Performance Liquid Chromatography (HPLC): The supernatant is analyzed by reverse-phase HPLC coupled with a diode array detector or a mass spectrometer to separate and quantify the different chlorophyll catabolites.[6][10]

Enzyme Assay for Pheophorbide a Oxygenase (PAO)

The activity of PAO is typically measured in a coupled assay with RCCR.

-

Enzyme Preparation: A membrane fraction containing PAO is isolated from the plant tissue of interest. Recombinant RCCR is often used.

-

Assay Mixture: The reaction mixture contains the PAO-containing membrane fraction, RCCR, the substrate pheophorbide a, a source of electrons (e.g., ferredoxin and an NADPH regenerating system), and a suitable buffer.[1][7]

-

Incubation: The reaction is incubated in the dark at a controlled temperature.

-

Product Detection: The formation of the fluorescent product, pFCC, is monitored using a fluorometer or by HPLC with a fluorescence detector.[1]

Enzyme Assay for Pheophytinase (PPH)

The hydrolase activity of PPH can be determined as follows:

-

Enzyme Source: Recombinant PPH expressed in E. coli is a common source of the enzyme.

-

Substrate: Pheophytin a is used as the substrate.

-

Reaction: The enzyme is incubated with the substrate in a suitable buffer at an optimal pH (around 8.5).[13]

-

Product Analysis: The reaction is stopped, and the product, pheophorbide a, is extracted and quantified by HPLC.[16]

Signaling Pathways and Logical Relationships

The chlorophyll degradation pathway is tightly regulated by various signaling pathways, including those mediated by plant hormones and light.

Hormonal and light signals are key regulators of chlorophyll degradation, often by controlling the expression of the genes encoding the catabolic enzymes.

Conclusion

The degradation of chlorophyll is a fundamental process in plant biology, with pheophorbide a serving as a crucial intermediate at the commitment step of porphyrin ring cleavage. The elucidation of the PAO pathway has provided a solid framework for understanding this process at a molecular level. While this compound is a structurally related and biologically active molecule with significant potential in photodynamic therapy, it is important for researchers and drug development professionals to recognize that its role is distinct from the natural, in vivo chlorophyll degradation pathway in plants. A clear understanding of these distinctions is essential for accurate interpretation of experimental results and for the effective application of these molecules in their respective fields.

References

- 1. The Role of Pheophorbide a Oxygenase Expression and Activity in the Canola Green Seed Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sidthomas.net [sidthomas.net]

- 3. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chlorophyll and Chlorophyll Catabolite Analysis by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 7. pnas.org [pnas.org]

- 8. Chlorophyll breakdown: pheophorbide a oxygenase is a Rieske-type iron-sulfur protein, encoded by the accelerated cell death 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorophyll Breakdown in Senescent Chloroplasts (Cleavage of Pheophorbide a in Two Enzymic Steps) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorophyll Breakdown in Senescent Arabidopsis Leaves. Characterization of Chlorophyll Catabolites and of Chlorophyll Catabolic Enzymes Involved in the Degreening Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. d-nb.info [d-nb.info]

- 13. Catalytic and structural properties of pheophytinase, the phytol esterase involved in chlorophyll breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. prometheusprotocols.net [prometheusprotocols.net]

- 16. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities and Functions of Methyl Pheophorbide a

Introduction

This compound (MPa), a derivative of chlorophyll, is a naturally occurring photosensitizer that has garnered significant attention in biomedical research.[1][2] As a degradation product of chlorophyll a, it is found in various plants and algae.[1][3] Structurally, it belongs to the chlorin class of photosensitizers, characterized by strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light.[3][4] This property makes MPa a promising agent for photodynamic therapy (PDT), a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized cell death and tissue destruction.[4][5][6] Beyond its well-documented photodynamic activities, MPa and its related compounds also exhibit biological functions independent of light activation. This guide provides a comprehensive overview of the anticancer and anti-inflammatory activities of MPa, detailing its mechanisms of action, relevant signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Anticancer Activities of this compound

The primary therapeutic application of MPa investigated to date is in oncology, predominantly as a photosensitizer in PDT.[5][6] Upon activation by light of a specific wavelength, MPa transfers energy to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen, which leads to the destruction of cancer cells.[1][3][4] The anticancer effects are mediated primarily through the induction of apoptosis and autophagy.

Mechanism of Action: Induction of Apoptosis and Autophagy

Apoptosis (Programmed Cell Death):

MPa-mediated PDT is a potent inducer of apoptosis in a wide range of cancer cell lines.[5][7] The primary mechanism is the mitochondrial (intrinsic) apoptosis pathway .[5]

-

ROS Generation: Light-activated MPa produces a burst of intracellular ROS.[5]

-

Mitochondrial Disruption: This oxidative stress leads to a decrease in the mitochondrial membrane potential (ΔΨm).[5]

-

Protein Regulation: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of the pro-apoptotic protein Bax is upregulated.[5]

-

Cytochrome c Release: The change in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[5]

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7][8]

-

Execution of Apoptosis: Effector caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7][8][9][10]

Studies have demonstrated these apoptotic events in various cancers, including osteosarcoma, breast cancer, prostate cancer, and oral squamous cell carcinoma.[5][11][12] Notably, some research indicates that pheophorbide a can induce G0/G1 cell cycle arrest and late apoptosis even in the absence of photo-irradiation in glioblastoma cells.[13]

Autophagy:

In addition to apoptosis, MPa-PDT can induce autophagy, a cellular self-degradation process.[5] The induction of autophagy has been linked to the ROS-Jnk signaling pathway.[5] The interplay between apoptosis and autophagy in response to MPa-PDT is complex; in some contexts, autophagy may serve as a survival mechanism, while in others, it can contribute to cell death.

Signaling Pathway Diagrams

Diagram 1: Mitochondrial Apoptosis Pathway Induced by MPa-PDT

Caption: MPa-PDT induces apoptosis via the ROS-mediated mitochondrial pathway.

Quantitative Data: In Vitro Phototoxicity

The efficacy of MPa and its parent compound, pheophorbide a, varies across different cancer cell lines and experimental conditions, such as drug concentration and light dose.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Condition | Reference |

| Pheophorbide a | Hep3B | Hepatocellular Carcinoma | 1.5 | With PDT | [4][12] |

| Pheophorbide a | MES-SA | Uterine Sarcoma | 0.5 | With PDT (24h) | [4] |

| Pheophorbide a | MDA-MB-231 | Breast Adenocarcinoma | 0.5 | With PDT (24h) | [4] |

| Pheophorbide a | MCF-7 | Breast Adenocarcinoma | 0.5 | With PDT | [4] |

| Pheophorbide a | U87MG | Glioblastoma | ~5.0 (2.8 µg/ml) | Dark (No PDT) | [13] |

| Trimethyl-15²-[L-aspartyl]pheophorbide a | A549 | Lung Carcinoma | 0.859 | PDT (0.5 J/cm²) | [11] |

Anti-inflammatory Activities

MPa also demonstrates significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[8] This activity is particularly relevant in diseases where inflammation is a key pathological component, such as atherosclerosis and certain cancers.[8][14]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines.[15]

-

LPS-Induced Inflammation Model: In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW264.7 cells), MPa-PDT effectively attenuates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8]

-

Inhibition of IκBα Phosphorylation: In the canonical NF-κB pathway, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[8] MPa-PDT has been shown to reduce the phosphorylation of both the IKK complex (p-IKKα/β) and IκBα (p-IκBα).[8]

-

Prevention of NF-κB Nuclear Translocation: The phosphorylation of IκBα targets it for ubiquitination and proteasomal degradation, releasing NF-κB to translocate into the nucleus and activate gene transcription.[15] By inhibiting IκBα phosphorylation, MPa-PDT prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of pro-inflammatory genes.[8]

-

Direct NF-κB Interference: Studies on the related compound pheophorbide a suggest it can interfere with NF-κB activation, indicating a potential light-independent anti-inflammatory mechanism as well.[14][16]

Signaling Pathway Diagram

Diagram 2: Inhibition of NF-κB Pathway by MPa-PDT

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Glioblastoma-specific anticancer activity of pheophorbide a from the edible red seaweed Grateloupia elliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 16. Pheophorbide A from Solanum diflorum interferes with NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Methyl Pheophorbide a: A Technical Guide to its Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pheophorbide a, a chlorophyll derivative, has emerged as a significant natural product with profound implications in photodynamic therapy (PDT). This technical guide provides an in-depth exploration of its discovery, historical background, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and synthesis are presented, alongside a comprehensive analysis of the molecular signaling pathways it modulates. Quantitative data are systematically summarized in tabular format to facilitate comparative analysis. Furthermore, visual representations of key signaling pathways and experimental workflows are provided using Graphviz (DOT language) to offer a clear and concise understanding of the underlying mechanisms. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Discovery and Historical Background

This compound is a metallo-free chlorophyll derivative, specifically a pheophytin in which the phytyl tail has been replaced by a methyl ester group. Its history is intrinsically linked to the study of chlorophyll and its degradation products. Early research in the 20th century focused on elucidating the structure of chlorophyll, the primary photosynthetic pigment. As researchers delved into the chemistry of chlorophyll, various derivatives were isolated and characterized.

One of the earliest documented methods for the preparation of this compound dates back to 1940, involving the reaction of pheophorbide a with diazomethane.[1] Pheophorbide a itself is a direct degradation product of chlorophyll a, formed by the removal of the central magnesium ion and the phytol tail.[2][3][4]

In recent decades, interest in this compound has been revitalized by the discovery of its potent photosensitizing properties.[5] This has led to its investigation as a promising agent for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[5][6] this compound has been successfully isolated from various natural sources, including the leaves of Perilla frutescens and Piper penangense, as well as from microalgae such as Spirulina maxima and Chlorella.[6][7][8]

Physicochemical and Spectroscopic Properties

The unique photophysical and chemical characteristics of this compound are central to its biological activity. A summary of its key properties is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₈N₄O₅ | [9] |

| Molecular Weight | 606.7 g/mol | [9][10] |

| CAS Number | 5594-30-9 | [9][11] |

| Appearance | Dark green porphyrin compound | [6] |

| XLogP3 | 3.1 | [10] |

Spectroscopic Data

The spectroscopic signature of this compound is characterized by strong absorption in the red region of the visible spectrum, a crucial feature for its application in PDT as light in this region can penetrate deeper into biological tissues.

| Spectroscopic Technique | Characteristic Peaks/Features | Reference |

| UV-Vis (in CH₂Cl₂) | λmax (nm): 663.1 | [7] |

| ¹H-NMR (600 MHz, CDCl₃) | Chemical shifts (δ, ppm) are available in cited literature. | [12] |

| FAB-MS | [M-H]⁺ at 605.8 | [6] |

| LC-MS | m/z 607.5 [M+1]⁺ | [13] |

| FTIR | An infrared chlorin band above 1600 cm⁻¹ | [14] |

| Resonance Raman (RR) | Bands at approximately 1700 and 1735 cm⁻¹ | [14] |

Experimental Protocols

Isolation of this compound from Perilla frutescens Leaves

This protocol is adapted from the methodology described by Ha et al. (2022).[6]

-

Extraction:

-

Dried and powdered Perilla frutescens leaves are extracted with methanol at room temperature.

-

The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate.

-

The ethyl acetate layer, containing the chlorophyll derivatives, is collected and concentrated.

-

-

Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are monitored by thin-layer chromatography (TLC), and those containing the dark green band corresponding to this compound are collected.

-

-

Final Purification:

-

The collected fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic analyses, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

-

Synthesis of this compound from Chlorophyll

This generalized protocol is based on methods described in various patents and publications.[1]

-

Extraction of Chlorophyll:

-

Plant material (e.g., Spirulina platensis) is subjected to extraction with a solvent such as acetone or methanol to obtain a crude chlorophyll extract.[7]

-

-

Acidification (Demetalation):

-

The chlorophyll extract is treated with an acid (e.g., sulfuric acid or hydrochloric acid) to remove the central magnesium ion, yielding pheophytin.[1]

-

-

Alcoholysis (Esterification):

-

The pheophytin is then subjected to alcoholysis with methanol in the presence of an acid catalyst. This step cleaves the phytyl tail and simultaneously esterifies the resulting carboxylic acid with methanol, forming this compound.[1]

-

-

Purification:

-

The reaction mixture is neutralized and the product is extracted with an organic solvent like dichloromethane or chloroform.

-

The extracted solution is washed, dried, and concentrated.

-

Final purification is achieved by column chromatography on silica gel, followed by precipitation or crystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield high-purity this compound.[1]

-

Biological Activity and Mechanism of Action

This compound's primary biological activity of interest is its function as a photosensitizer in photodynamic therapy (PDT).[5] Upon irradiation with light of a specific wavelength, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[5] These ROS are potent cytotoxic agents that can induce cell death in nearby cancer cells.

Induction of Apoptosis

A significant body of evidence indicates that this compound-mediated PDT induces apoptosis, or programmed cell death, in various cancer cell lines.[6] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6]

The apoptotic cascade triggered by this compound-PDT involves multiple signaling pathways:

-

Mitochondrial Pathway: The generated ROS can lead to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[6]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is often dysregulated, favoring apoptosis.

-

MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways have been shown to be activated in response to this compound-PDT, contributing to the induction of apoptosis.

Quantitative Analysis of Biological Activity

The photocytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit the growth of 50% of a cell population.

| Cell Line | IC₅₀ (µg/ml) | Light Irradiation | Reference |

| U937 (human leukemia) | < 0.25 | Yes | [6] |

| SK-HEP-1 (human liver adenocarcinoma) | < 1.00 | Yes | [6] |

| A549 (human lung carcinoma) | Concentration-dependent | Yes | |

| HL60 (human promyelocytic leukemia) | Photocytotoxic | Yes | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Apoptosis signaling pathway induced by this compound-PDT.

General Experimental Workflow for Isolation and Characterization

References

- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic analysis of chlorophyll model complexes: methyl ester ClFe(III)pheophorbides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]

- 7. researchgate.net [researchgate.net]

- 8. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C36H38N4O5 | CID 135407639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. CN103031354A - A method for extracting pheophorbide A from spirulina - Google Patents [patents.google.com]

- 13. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies of Methyl Pheophorbide a

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl pheophorbide a (MPPa), a derivative of chlorophyll-a, is a potent second-generation photosensitizer with significant potential in biomedical applications.[1][2] Characterized by its stable chemical structure, strong absorption in the tissue-penetrating red light spectrum (650-700 nm), and higher tissue selectivity, MPPa is a focal point of research, particularly in the field of photodynamic therapy (PDT).[3][4] PDT is a non-invasive therapeutic modality that utilizes the combination of a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), which can selectively destroy malignant cells and pathogenic microbes.[5][6] This technical guide provides an in-depth summary of the preliminary in vitro studies on MPPa, focusing on its anticancer and anti-inflammatory activities. It includes detailed experimental protocols, tabulated quantitative data from various studies, and diagrams of key signaling pathways to facilitate further research and development.

Anticancer Activity (Photodynamic Therapy)

The primary anticancer mechanism of MPPa is through PDT, which has demonstrated significant efficacy against a range of cancer cell lines, including lung carcinoma, osteosarcoma, and prostate cancer.[2][3] The therapeutic effect is dependent on both the concentration of MPPa and the dose of light administered.[2][3] Notably, MPPa exhibits low dark toxicity and high phototoxicity, making it an ideal candidate for PDT.[2]

Mechanism of Action

Upon irradiation with light of an appropriate wavelength, MPPa transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[3][7] These ROS induce cellular damage and trigger multiple cell death pathways.

-

Reactive Oxygen Species (ROS) Production: A hallmark of MPPa-PDT is the rapid and significant increase in intracellular ROS levels, which is the primary trigger for subsequent cellular events.[3][8]

-

Apoptosis Induction: MPPa-PDT is a potent inducer of apoptosis. Morphological changes characteristic of apoptosis, such as the formation of apoptotic bodies and vesicles, are observed in treated cells.[9] This process is primarily mediated through the mitochondrial (intrinsic) apoptosis pathway.[2][3]

-

Cell Cycle Arrest: Treatment with MPPa-PDT can lead to cell cycle arrest, preventing cancer cell proliferation. Studies have shown that it can induce arrest at the G0/G1 phase in cell lines such as A549 lung cancer and PC-3M prostate cancer cells.[1][3]

Signaling Pathways in MPPa-PDT Anticancer Activity

Mitochondrial Apoptosis Pathway: The generation of ROS by MPPa-PDT directly impacts mitochondrial integrity. This leads to a decrease in the mitochondrial membrane potential, an increase in the Bax/Bcl-2 expression ratio, and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[3]

Nrf2-Mediated Resistance: The transcription factor Nrf2 is a key regulator of cellular defense against oxidative stress.[10][11] Following MPPa-PDT, ROS can activate Nrf2, causing it to translocate to the nucleus.[10] There, it upregulates the expression of antioxidant enzymes and drug efflux pumps like Breast Cancer Resistance Protein (BCRP/ABCG2).[11] This can reduce the efficacy of PDT by decreasing intracellular ROS and pumping MPPa out of the cell, thus conferring resistance.[10][11] Silencing Nrf2 has been shown to enhance the sensitivity of cancer cells to MPPa-PDT.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The sensitivity of cancer cells to pheophorbide a-based photodynamic therapy is enhanced by Nrf2 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl Pheophorbide a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pheophorbide a, a derivative of chlorophyll, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment and other biomedical fields. Its therapeutic efficacy is intrinsically linked to its formulation and delivery, which are heavily dependent on its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and an exploration of the key signaling pathways it modulates.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For a photosensitizer like this compound, achieving an optimal concentration at the target site is paramount for therapeutic success. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be miscible. The polarity of a solvent, along with factors such as pH and temperature, can significantly influence the solubility of a solute.

This compound is a largely hydrophobic molecule, which dictates its solubility profile. It is generally soluble in organic solvents and sparingly soluble in aqueous solutions.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its close analog, pheophorbide a. It is important to note that while the data for pheophorbide a provides a good estimate, the solubility of this compound may differ due to the presence of the methyl ester group.

Quantitative Solubility Data